![molecular formula C18H16N2O3 B2694480 1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1706214-00-7](/img/structure/B2694480.png)

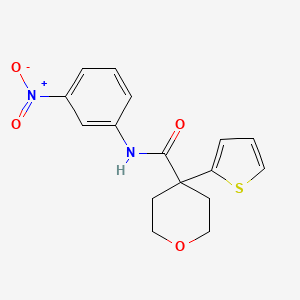

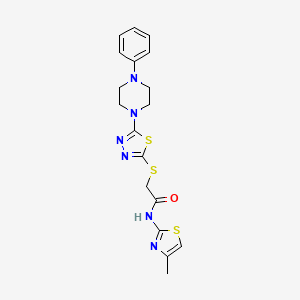

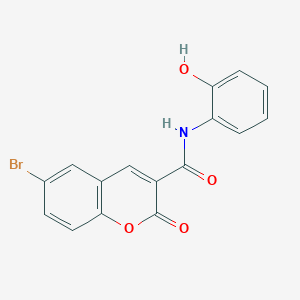

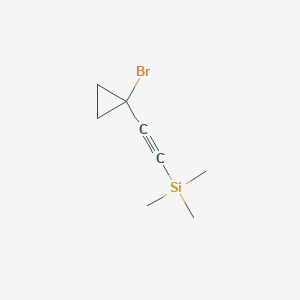

1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of spiro[isobenzofuran-1,4’-piperidin], which is a type of spiro compound . Spiro compounds are of current interest due to their applications in various fields of chemistry, their uses in asymmetrical catalysis and materials sciences, and their prevalence in naturally occurring molecules .

Scientific Research Applications

Sigma Receptor Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds have been synthesized and evaluated for their sigma ligand properties. These compounds, related to Lu 28-179, show selective affinity for the sigma 2 receptor with subnanomolar range affinity. Structural modifications to these compounds have demonstrated significant effects on their affinity and selectivity for sigma 1 and sigma 2 binding sites, highlighting the importance of the N-substituent and the position of substituents on the isobenzofuran moiety for achieving high affinity and selectivity for sigma 2 versus sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

Further research has explored the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents. This includes compounds designed for their antitetrabenazine activity and potential as central nervous system depressants. These studies indicate the utility of these compounds in exploring new treatments for conditions affecting the CNS (Bauer et al., 1976).

Radioiodinated Spiropiperidine Ligands for Imaging

The synthesis and evaluation of radioiodinated spiropiperidine ligands, such as [125I]Spiro-I, have been reported for potential use as SPECT tracers in imaging σ1 receptors. These compounds display low nanomolar affinity and high subtype selectivity, suggesting their usefulness in specific imaging applications (Chen et al., 2010).

Organocatalytic Synthesis for Diverse Applications

Research into the organocatalytic synthesis of spiro compounds, including spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, highlights the broad potential of spiro compounds in medicinal chemistry. These methods provide a rapid synthesis route for derivatives with significant biological activities, demonstrating the versatility of spiro compounds in drug development (Xiao-Hua Chen et al., 2009).

Mechanism of Action

Target of Action

The primary target of the compound 1’-picolinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, also known as 1’-(pyridine-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one, is the σ2 receptor . The σ2 receptor is a subtype of the σ receptors, which are widely recognized targets in pharmacology . They are implicated in a variety of diseases, including cancer and Alzheimer’s disease .

Mode of Action

It has been developed as a highly affine probe for studying the σ2 receptor using fluorescence-based techniques . This suggests that the compound may interact with the σ2 receptor in a way that allows it to bind tightly and specifically .

Biochemical Pathways

The σ2 receptor is thought to play a role in various cellular processes, including cell proliferation and apoptosis .

Pharmacokinetics

The compound has been developed as a fluorescent probe, suggesting that it may have suitable bioavailability for use in fluorescence-based techniques .

Result of Action

Given its target, it may influence processes such as cell proliferation and apoptosis .

Action Environment

It is worth noting that the compound has been developed for use in fluorescence-based techniques, suggesting that it may be stable under the conditions used in these techniques .

properties

IUPAC Name |

1'-(pyridine-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-16(15-7-3-4-10-19-15)20-11-8-18(9-12-20)14-6-2-1-5-13(14)17(22)23-18/h1-7,10H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZPVZGSYOYMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)

![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)

![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/no-structure.png)

![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)